17-Ethoxycarbonyl-3-methoxymorphinan

Pharmacokinetics Medicinal Chemistry SAR Analysis

Essential N-ethoxycarbonyl reference standard for SAR studies. Features high cLogP (4.5) and low TPSA (38.77 Ų) for BBB penetration research. Used in forensic toxicology to identify N-desmethyl metabolic pathways via LC-MS/MS (MW 329.43). Acts as a stable protected intermediate in deuterated synthesis per US2008/280936 A1. Ideal for in vitro assays requiring metabolic stability.

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
Cat. No. B11831933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Ethoxycarbonyl-3-methoxymorphinan
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
InChIInChI=1S/C20H27NO3/c1-3-24-19(22)21-11-10-20-9-5-4-6-16(20)18(21)12-14-7-8-15(23-2)13-17(14)20/h7-8,13,16,18H,3-6,9-12H2,1-2H3/t16-,18+,20+/m0/s1
InChIKeyPQYFVPFRIKQRBG-ILZDJORESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Ethoxycarbonyl-3-methoxymorphinan for Research: Compound Overview and Procurement-Ready Specifications


17-Ethoxycarbonyl-3-methoxymorphinan (CAS 524713-55-1) is a synthetic derivative of the morphinan alkaloid class, specifically a N-desmethyl N-ethoxycarbonyl analog of dextromethorphan [1]. It is also identified as the ethyl ester of 3-methoxy-(9α,13α,14α)-morphinan-17-carboxylic acid [2]. The compound has a molecular formula of C20H27NO3 and a molecular weight of 329.43 g/mol [3]. It is primarily utilized as a reference standard and research chemical for analytical method development, forensic toxicology, and pharmacological studies investigating structure-activity relationships (SAR) within the morphinan scaffold . This compound is not intended for human or veterinary therapeutic use.

Why 17-Ethoxycarbonyl-3-methoxymorphinan Cannot Be Substituted by Common In-Class Analogs


The morphinan class includes compounds with diverse pharmacological profiles, ranging from antitussive to analgesic to neuroprotective activities. However, even minor structural modifications, such as N-substitution, can drastically alter a compound's receptor binding affinity, metabolic stability, and overall biological activity [1]. 17-Ethoxycarbonyl-3-methoxymorphinan is a specific N-ethoxycarbonyl derivative that serves as a key intermediate and reference material for structure-activity relationship (SAR) studies. Substituting this compound with its parent, dextromethorphan (CAS 125-71-3) or other N-alkyl analogs like dextrorphan (CAS 125-73-3), would invalidate experiments designed to probe the specific effects of the N-ethoxycarbonyl modification on parameters such as lipophilicity (cLogP) and receptor interactions [2]. Furthermore, this compound is specifically requested in forensic and analytical applications as a marker for the N-desmethyl N-ethoxycarbonyl metabolic pathway of dextromethorphan, making substitution with other metabolites like 3-methoxymorphinan (CAS 1531-25-5) analytically inappropriate [3]. The quantitative evidence below underscores the distinct physicochemical and contextual properties that define this compound's utility.

Quantitative Evidence for Selecting 17-Ethoxycarbonyl-3-methoxymorphinan Over Close Analogs


Lipophilicity (cLogP) Comparison: 17-Ethoxycarbonyl-3-methoxymorphinan vs. Parent Dextromethorphan and 3-Methoxymorphinan

17-Ethoxycarbonyl-3-methoxymorphinan demonstrates significantly higher computed lipophilicity (XLogP3-AA = 4.5) compared to its parent compound dextromethorphan (XLogP3-AA = 4.0) and its metabolite 3-methoxymorphinan (XLogP3-AA = 3.9) [1][2]. The N-ethoxycarbonyl substitution increases the partition coefficient by 0.5 log units, which is a notable difference in a drug discovery context. This higher lipophilicity predicts enhanced membrane permeability and potentially altered tissue distribution, making it a valuable tool for probing the impact of N-substitution on the pharmacokinetic properties of morphinan-based drug candidates [1].

Pharmacokinetics Medicinal Chemistry SAR Analysis

Polar Surface Area (PSA) Differentiation: Impact on Oral Bioavailability Prediction

The topological polar surface area (TPSA) of 17-Ethoxycarbonyl-3-methoxymorphinan is 38.77 Ų [1]. This is notably lower than the TPSA of its 3-hydroxy analog, N-Desmethyl N-Ethoxycarbonyl Dextrorphan (CAS 1079043-47-2), which is 49.77 Ų due to the presence of a hydrogen bond donor [2]. The TPSA value of the target compound falls well below the commonly cited threshold of 140 Ų for oral bioavailability, suggesting favorable membrane permeability. This quantitative metric is directly linked to Veber's rules for drug-likeness, providing a data-driven rationale for selecting this compound over more polar analogs when designing a series for CNS penetration.

Drug Discovery Oral Bioavailability ADME Prediction

Structural Uniqueness as a Defined Reference Standard in Forensic and Metabolite Analysis

17-Ethoxycarbonyl-3-methoxymorphinan is defined by its synonym 'N-Desmethyl N-Ethoxycarbonyl Dextromethorphan' [1]. This structural specificity is essential for analytical method development. For example, when developing LC-MS/MS methods for detecting dextromethorphan metabolites in biological matrices, this compound serves as a unique, non-naturally occurring internal standard or reference material for a specific metabolic pathway (N-demethylation followed by N-ethoxycarbonylation). Its molecular weight (329.43300 g/mol) and specific fragmentation pattern distinguish it from other common metabolites like 3-methoxymorphinan (MW 257.37 g/mol) and dextrorphan (MW 257.37 g/mol), which can cause isobaric interferences [2][3]. Using this compound ensures specificity in quantitative assays, a requirement for forensic and clinical validation [4].

Forensic Toxicology Analytical Chemistry Metabolite Identification

N-Desmethyl N-Ethoxycarbonyl Dextromethorphan: A Key Intermediate for Isotopic Labeling and Deuterated Drug Development

The patent literature explicitly identifies 17-Ethoxycarbonyl-3-methoxymorphinan as an intermediate in the synthesis of deuterated morphinan compounds [1]. Specifically, US Patent US2008/280936 A1 by Concert Pharmaceuticals describes the use of N-ethoxycarbonyl protected intermediates in the preparation of deuterium-enriched dextromethorphan analogs [1]. The presence of the N-ethoxycarbonyl group serves as a stable protecting group that can be selectively removed or retained, allowing for the introduction of deuterium atoms at specific positions. This is in contrast to the parent compound dextromethorphan, which lacks this N-protecting group and would undergo different reaction pathways, leading to unwanted byproducts . The patent citation provides a verifiable, high-value application distinct from simple SAR analysis, directly linking procurement of this compound to a specific, commercially relevant synthetic pathway.

Deuterated Drugs Stable Isotope Labeling Metabolic Studies

Enhanced In Silico Drug-Likeness Profile Compared to the Parent Alkaloid

When assessed against the Lipinski Rule of Five, 17-Ethoxycarbonyl-3-methoxymorphinan shows a favorable profile: Molecular Weight (329.4 g/mol) < 500, Hydrogen Bond Donors (0) ≤ 5, Hydrogen Bond Acceptors (3) ≤ 10, and cLogP (4.5) < 5 [1]. This results in zero violations, indicating good predicted oral bioavailability. In comparison, its parent alkaloid dextrorphan, while also drug-like, has one hydrogen bond donor, which can be a liability for certain drug design strategies focused on CNS penetration [2]. Furthermore, the compound's logP value is strategically positioned; it is sufficiently high to promote membrane crossing but remains below the threshold that typically triggers metabolic instability or promiscuous binding [3]. This quantifiable, multi-parameter profile makes it a more advanced and refined starting point for medicinal chemistry campaigns than less optimized, earlier-generation morphinan analogs.

Drug-Likeness In Silico Screening Lead Optimization

Role as a Metabolically Stable Analog for In Vitro Pharmacological Profiling

The N-ethoxycarbonyl group in 17-Ethoxycarbonyl-3-methoxymorphinan confers resistance to N-demethylation, a primary metabolic pathway for many morphinan derivatives like dextromethorphan . This structural feature makes it a valuable tool compound for in vitro assays where metabolic stability is required to accurately assess intrinsic pharmacological activity. For instance, when screening for novel opioid receptor ligands, the use of a metabolically stable analog like this compound can prevent false negatives or misinterpretation of activity caused by rapid degradation of the parent compound in liver microsome preparations [1]. While direct binding data (Ki) for this specific compound is not available in the public domain, its role as a stable analog is inferred from the well-established SAR that N-substituents significantly impact metabolic stability [2]. This class-level inference is supported by the compound's computed metabolic liabilities, which show a lower predicted rate of CYP-mediated N-demethylation compared to N-methyl analogs [3].

Metabolic Stability In Vitro Pharmacology Receptor Binding

Optimal Research and Industrial Applications for 17-Ethoxycarbonyl-3-methoxymorphinan


Medicinal Chemistry SAR Studies on CNS Penetration and Drug-Likeness

Medicinal chemists can utilize 17-Ethoxycarbonyl-3-methoxymorphinan as a key comparator in a series of morphinan analogs. Its favorable in silico profile, including a high cLogP of 4.5 and a low TPSA of 38.77 Ų, provides a quantitative benchmark for designing new compounds with optimized blood-brain barrier penetration and oral bioavailability [1]. By comparing this compound's properties with those of dextromethorphan (cLogP 4.0, TPSA 21.7 Ų) and other analogs, researchers can fine-tune physicochemical properties to achieve desired ADME profiles [2].

Forensic Toxicology: Reference Standard for Dextromethorphan Metabolite Analysis

Forensic and clinical toxicology laboratories can procure 17-Ethoxycarbonyl-3-methoxymorphinan for use as a high-purity reference standard in the development and validation of LC-MS/MS methods. Its unique molecular weight (329.43 g/mol) and specific synonym as 'N-Desmethyl N-Ethoxycarbonyl Dextromethorphan' allow for the unambiguous identification and quantification of this specific metabolic pathway product in complex biological matrices, differentiating it from isobaric or co-eluting interferents like 3-methoxymorphinan (MW 257.37) [1]. This ensures method specificity and accuracy required for forensic casework [2].

Process Chemistry: Intermediate for Deuterated and Stable-Labeled Drug Candidates

Industrial process chemists engaged in the synthesis of deuterated morphinan therapeutics, as described in US Patent US2008/280936 A1, require 17-Ethoxycarbonyl-3-methoxymorphinan as a protected intermediate [1]. The N-ethoxycarbonyl group acts as a stable protecting group during the introduction of deuterium labels, enabling a more controlled and efficient synthetic route compared to starting from unprotected dextromethorphan [2]. Procuring this specific intermediate streamlines the synthesis of novel, deuterium-enriched drug candidates and facilitates scale-up.

In Vitro Pharmacology: Stable Analog for Opioid Receptor Binding and Functional Assays

In vitro pharmacologists can employ 17-Ethoxycarbonyl-3-methoxymorphinan as a metabolically stable tool compound in assays designed to probe opioid receptor binding affinity or functional activity. The N-ethoxycarbonyl modification prevents rapid N-demethylation, a major clearance pathway for morphinans, ensuring that the observed pharmacological effect is not confounded by metabolic degradation during the assay incubation period [1]. This provides more reliable and reproducible data for SAR and lead optimization campaigns [2].

Quote Request

Request a Quote for 17-Ethoxycarbonyl-3-methoxymorphinan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.